molecular formula C12H10N2O2 B13961155 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) CAS No. 625839-53-4

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI)

Cat. No.: B13961155
CAS No.: 625839-53-4
M. Wt: 214.22 g/mol
InChI Key: ALKZMYALXIBOPQ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a quinone moiety, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Quinone Moiety: Oxidation of the cyclohexadiene ring using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Pyridinylamino Group: This step involves nucleophilic substitution reactions where the pyridinylamino group is introduced using reagents like pyridine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The quinone moiety can be further oxidized to form more complex structures.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The pyridinylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents including pyridine, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI): is similar to other quinone derivatives and pyridinylamino compounds.

    Hydroquinone Derivatives: Compounds with similar structures but reduced quinone moieties.

    Pyridinylamino Compounds: Compounds with pyridinylamino groups attached to different core structures.

Uniqueness

    Structural Features: The combination of a cyclohexadiene ring, quinone moiety, and pyridinylamino group makes this compound unique.

    Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its versatility.

Properties

CAS No.

625839-53-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-5-(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H10N2O2/c1-8-6-11(16)9(7-10(8)15)14-12-4-2-3-5-13-12/h2-7H,1H3,(H,13,14)

InChI Key

ALKZMYALXIBOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)NC2=CC=CC=N2

Origin of Product

United States

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